Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through a series of reactions involving the condensation of catechol with formaldehyde, followed by cyclization to form the benzodioxole ring.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reactions: The benzodioxole and thiophene moieties are then coupled through an amide bond formation, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Industrial Applications: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The benzodioxole moiety can interact with aromatic residues in proteins, while the thiophene ring can form π-π interactions with other aromatic systems. These interactions can disrupt normal cellular functions and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzodioxole moiety and are studied for their anticancer properties.
Indole Derivatives: Indole-based compounds are known for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Uniqueness
ETHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a benzodioxole moiety, a thiophene ring, and an ethyl ester group. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C18H19NO6S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO6S/c1-4-22-18(21)16-10(2)11(3)26-17(16)19-15(20)8-23-12-5-6-13-14(7-12)25-9-24-13/h5-7H,4,8-9H2,1-3H3,(H,19,20) |
InChI Key |
DDSYAVIOGOGJND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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